

MitoTracker Green FM: A Technical Guide to its Spectral Properties and Applications

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Compound of Interest

Compound Name: *mitoTracker Green FM*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and experimental applications of **MitoTracker Green FM**, a widely used fluorescent dye for mitochondrial staining in live cells. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques for cellular analysis.

Core Spectral and Physicochemical Properties

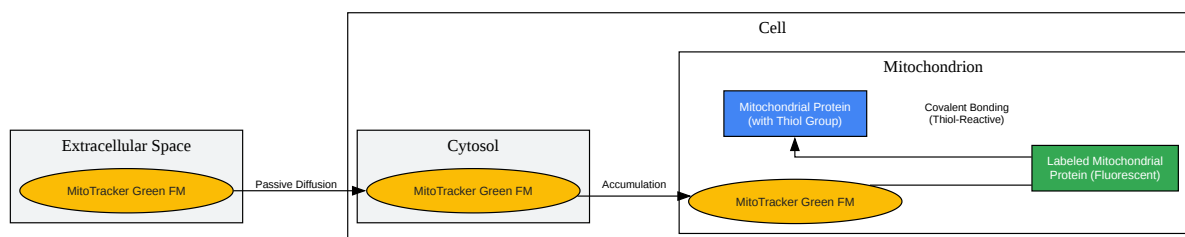
MitoTracker Green FM is a cell-permeant fluorescent probe that selectively accumulates in mitochondria. Its fluorescence is largely independent of the mitochondrial membrane potential. The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, allowing for better retention within the organelle.^{[1][2][3]} However, it is important to note that the fluorescence signal is not well-retained after fixation with aldehydes.^{[4][5][6]}

Below is a summary of the key quantitative data for **MitoTracker Green FM**:

Property	Value	Source(s)
Excitation Maximum	~490 nm	[1][6][7][8][9]
Emission Maximum	~516 nm	[3][6]
Alternative Emission	509 nm, 512 nm, 513 nm, 523 nm	[1][7][9][10]
Molecular Weight	671.88 g/mol	[3][10]
Solubility	DMSO	[1][2][3][10]

Mechanism of Action

The mechanism by which **MitoTracker Green FM** labels mitochondria involves passive diffusion across the plasma and mitochondrial membranes, followed by covalent binding to mitochondrial proteins.



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Mechanism of **MitoTracker Green FM** Staining.

Experimental Protocols

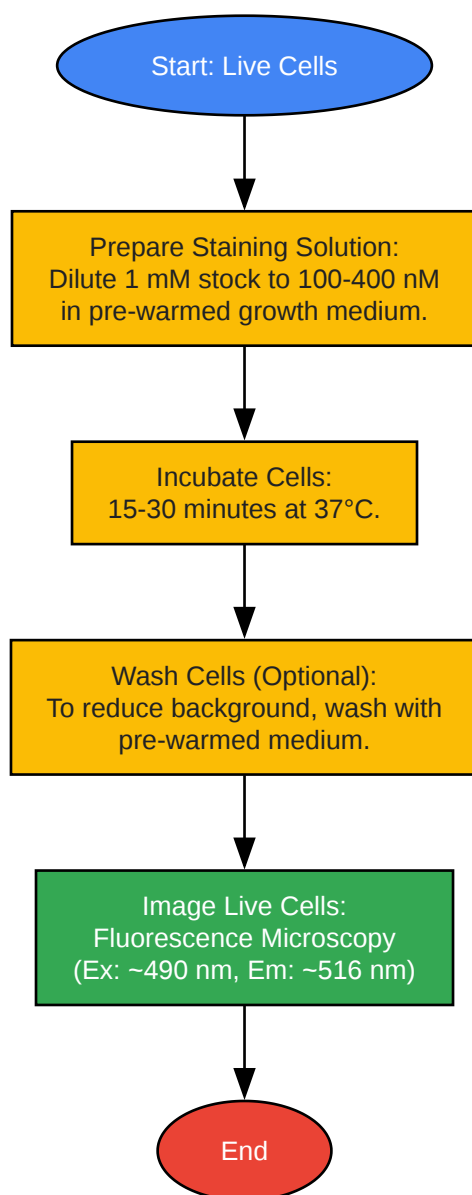
Detailed methodologies for common applications of **MitoTracker Green FM** are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.

Stock Solution Preparation

- Reconstitution: Dissolve 50 µg of lyophilized MitoTracker® Green FM in 74.4 µL of high-quality anhydrous DMSO to make a 1 mM stock solution.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Storage: Store the lyophilized solid at -20°C, desiccated and protected from light. The reconstituted DMSO stock solution should also be stored at -20°C, protected from light, and is stable for approximately two weeks. Avoid repeated freeze-thaw cycles.[\[2\]](#)[\[3\]](#)[\[5\]](#)

Live Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining mitochondria in live adherent or suspension cells for subsequent imaging.



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Workflow for Live Cell Staining with **MitoTracker Green FM**.

Detailed Steps:

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).
- Staining Solution Preparation: Dilute the 1 mM **MitoTracker Green FM** DMSO stock solution into pre-warmed cell culture medium to a final working concentration of 100-400 nM.^{[2][3][5]} For some applications, concentrations as low as 20-200 nM have been reported.^{[1][11]}

- Incubation: Replace the existing cell culture medium with the staining solution and incubate for 15-30 minutes at 37°C.[2][3][5] Incubation times may vary depending on the cell type.
- Washing (Optional but Recommended): To reduce background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed medium before imaging.[1][11][12] Using phenol red-free medium can further minimize background.[2][3][5]
- Imaging: Image the stained cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation ~490 nm, Emission ~516 nm).[6][7] Note: It is crucial to image the cells live as the stain is not well-retained after fixation.[2][4][5]

Flow Cytometry Protocol

MitoTracker Green FM can also be utilized to assess mitochondrial mass by flow cytometry.

Detailed Steps:

- Cell Preparation: Harvest and resuspend cells in a suitable buffer such as PBS to a concentration of approximately 1×10^6 cells/mL.[1][11][13]
- Staining: Add **MitoTracker Green FM** to the cell suspension to a final concentration typically ranging from 40 nM to 500 nM.[12][13] The optimal concentration should be determined empirically for each cell type and application.
- Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[1][11][13]
- Washing: After incubation, wash the cells with buffer (e.g., PBS) to remove excess dye. This typically involves centrifugation and resuspension.[1][11][13]
- Analysis: Analyze the stained cells on a flow cytometer using an appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass).[7][13]

Photostability and Toxicity

While **MitoTracker Green FM** is widely used, considerations for photostability and potential toxicity are important for experimental design. Some studies suggest it has high photostability, providing a robust signal even at low concentrations.[14] However, like many fluorescent probes, prolonged exposure to high-intensity light can lead to phototoxicity and photobleaching.

[15] It is recommended to use the lowest possible laser power and exposure times during imaging to minimize these effects. Some reports have indicated that at higher concentrations, **MitoTracker Green FM** can cause cell death.[15][16] Therefore, it is crucial to optimize the staining concentration for each specific cell type and experimental setup to ensure cell viability and minimize artifacts.

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